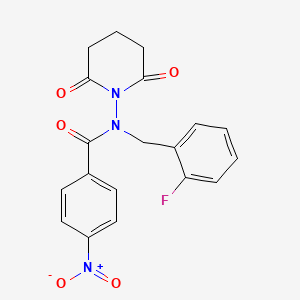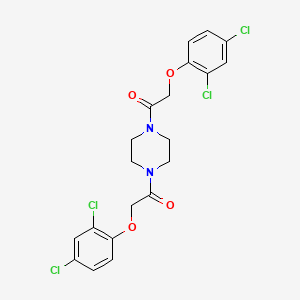![molecular formula C15H16ClN3O4S B5088969 N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-1-phenylmethanesulfonamide CAS No. 5477-12-3](/img/structure/B5088969.png)
N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-1-phenylmethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-1-phenylmethanesulfonamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a combination of chloro, nitro, and sulfonamide functional groups, making it a versatile molecule for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-1-phenylmethanesulfonamide typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 2-chloroaniline, undergoes nitration to introduce the nitro group, forming 2-chloro-4-nitroaniline.
Amidation: The nitroaniline derivative is then reacted with ethylenediamine to form N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}amine.
Sulfonation: Finally, the amine is reacted with phenylmethanesulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-1-phenylmethanesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide, elevated temperatures.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: Formation of N-{2-[(2-chloro-4-aminophenyl)amino]ethyl}-1-phenylmethanesulfonamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of nitroso or nitro derivatives.
科学的研究の応用
N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-1-phenylmethanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-1-phenylmethanesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds and hydrophobic interactions, with these targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- N-{2-[(2-chloro-4-aminophenyl)amino]ethyl}-1-phenylmethanesulfonamide
- N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-1-phenylsulfonamide
- N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-1-phenylmethanesulfonyl chloride
Uniqueness
N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-1-phenylmethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
N-[2-(2-chloro-4-nitroanilino)ethyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O4S/c16-14-10-13(19(20)21)6-7-15(14)17-8-9-18-24(22,23)11-12-4-2-1-3-5-12/h1-7,10,17-18H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFULSZZVFFZUKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCCNC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90385898 |
Source


|
| Record name | STK040533 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90385898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5477-12-3 |
Source


|
| Record name | STK040533 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90385898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[5-{[(1-methylnaphthalen-2-yl)oxy]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-nitrophenyl)ethanone](/img/structure/B5088886.png)
![methyl (2-bromo-4-{(E)-[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetate](/img/structure/B5088887.png)


![N-[({4-[(isopropylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-nitrobenzamide](/img/structure/B5088909.png)
![2-(2-chlorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide](/img/structure/B5088915.png)
![N-[1-(1-isopropyl-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5088925.png)
methanone](/img/structure/B5088928.png)
![2-[[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol](/img/structure/B5088936.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-fluoro-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzamide](/img/structure/B5088946.png)

![2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-1-PHENYL-1-ETHANONE](/img/structure/B5088960.png)
![8-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-1-methyl-3-(3-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5088985.png)

